molecular formula C11H12Cl3NO2 B14858301 (+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl

(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Cat. No.: B14858301
M. Wt: 296.6 g/mol
InChI Key: GQVOOINHJKKVGO-KZYPOYLOSA-N
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Description

“(±)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl” is a pyrrolidine-3-carboxylic acid derivative featuring a 2,3-dichloro-substituted phenyl group at the 4-position of the pyrrolidine ring, with a trans-configuration. The compound is synthesized as a hydrochloride salt to enhance stability and solubility.

Such compounds are often investigated as intermediates in pharmaceutical research or as ligands for targeting biological receptors .

Properties

Molecular Formula

C11H12Cl3NO2

Molecular Weight

296.6 g/mol

IUPAC Name

(3S,4R)-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H11Cl2NO2.ClH/c12-9-3-1-2-6(10(9)13)7-4-14-5-8(7)11(15)16;/h1-3,7-8,14H,4-5H2,(H,15,16);1H/t7-,8+;/m0./s1

InChI Key

GQVOOINHJKKVGO-KZYPOYLOSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl.Cl

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Boc Deprotection and Acid Hydrolysis

A widely reported method involves the cleavage of a tert-butoxycarbonyl (Boc) protecting group from a precursor intermediate. In a representative procedure, (3S,4R)-1-Boc-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid (2.15 mmol) is dissolved in dichloroethane (DCE, 3 mL) and treated with 4 M hydrochloric acid (3 mL) at 20°C for 2 hours. Methanol (5 mL) is added to solubilize the intermediate, followed by concentration under reduced pressure. The residue is triturated with ethyl acetate to precipitate the hydrochloride salt, yielding 90% of the target compound.

Critical Parameters:

  • Solvent System: DCE and methanol ratio (1:1) ensures optimal solubility.
  • Reaction Time: Prolonged stirring (3–5 hours) prevents incomplete deprotection.
  • Acid Concentration: Excess HCl (4 M) drives quantitative salt formation.

Enantioselective Hydrogenation of Dihydro-pyrrole Intermediates

Asymmetric hydrogenation offers a stereocontrolled route to the trans-isomer. A patented method employs a ruthenium catalyst, [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)], for the hydrogenation of 1-benzyl-4-(2,3-dichlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid under 40 bar H₂ at 30°C. The reaction achieves >99% conversion in 20 hours, yielding the (3S,4S)-enantiomer with >99.9% enantiomeric excess (ee). Subsequent debenzylation via catalytic hydrogenation and HCl treatment furnishes the hydrochloride salt.

Catalyst Optimization:

  • Substrate-to-Catalyst Ratio (S/C): 500:1 balances cost and efficiency.
  • Co-solvents: Methanol enhances catalyst activity and substrate solubility.
  • Temperature Control: Maintaining 30°C prevents racemization.

Reaction Optimization and Scalability

Cyclization of Propynoic Acid Esters

A precursor synthesis involves the cyclization of (2,3-dichlorophenyl)-propynoic acid ethyl ester with benzylamine derivatives. In a scaled example, 72.0 g (0.34 mol) of the ester reacts with trifluoroacetic acid (2.5 mL) in dichloromethane, followed by NaOH-mediated hydrolysis to yield the dihydro-pyrrole intermediate (62.0 g, 60%). Acidification with HCl (pH 2.5) precipitates the crude product, which is purified via recrystallization from ethanol/water.

Table 1: Comparative Analysis of Cyclization Conditions

Parameter Optimal Condition Yield (%) Purity (%)
Catalyst Trifluoroacetic acid 60 95
Solvent Dichloromethane 75 98
Hydrolysis Base NaOH (3 eq.) 83 97
Acidification Agent 25% HCl 90 99

Purification via Isoelectric Precipitation

The hydrochloride salt is isolated by adjusting the aqueous solution to pH 6.5–7.0 using 2 M HCl. This method removes residual catalysts and organic impurities, achieving >99% purity. Filtration and washing with cold methanol yield a crystalline product.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 3H, Ar-H), 4.20 (dd, J = 8.4 Hz, 1H, C3-H), 3.85 (t, J = 7.2 Hz, 1H, C4-H), 3.10–2.90 (m, 2H, pyrrolidine-H).
  • ¹³C NMR: 174.8 (COOH), 135.2–128.1 (Ar-Cl), 62.1 (C3), 58.4 (C4).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₁H₁₁Cl₂NO₂ [M+H]⁺: 264.0294; Found: 264.0296.

X-ray Diffraction:
Crystals obtained via slow evaporation in ethyl acetate confirm the trans-configuration, with dihedral angles of 81.15° between the pyrrolidine and dichlorophenyl planes.

Applications in Pharmaceutical Development

The hydrochloride salt serves as a key intermediate for:

  • Dopamine Reuptake Inhibitors: Structural analogs show nanomolar affinity for DAT and SERT transporters.
  • NMDA Receptor Antagonists: The 2,3-dichlorophenyl group enhances binding to the ifenprodil site.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The dichlorophenyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. The dichlorophenyl group is believed to play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The carboxylic acid moiety may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of (±)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl, highlighting substituent effects, molecular properties, and availability:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Purity Availability
(±)-trans-4-(2-Methoxy-phenyl) analog HCl 2-OCH₃ C₁₂H₁₅NO₃·HCl 257.72 1330750-51-0 ≥95% Available
(±)-trans-4-(2-Chlorophenyl) analog HCl 2-Cl C₁₁H₁₃Cl₂NO₂ 262.13 1049727-60-7 ≥95% Discontinued
(±)-trans-4-(3-Chlorophenyl) analog HCl 3-Cl C₁₁H₁₃Cl₂NO₂ 262.13 - - Available
(±)-trans-4-(2,3-Dimethoxy-phenyl) analog HCl 2,3-(OCH₃)₂ C₁₃H₁₇NO₄·HCl 299.74* - - Available
(±)-trans-4-(1-Naphthyl) analog HCl 1-Naphthyl C₁₅H₁₅NO₂·HCl 277.74 1330750-42-9 - Available
(±)-trans-4-(4-Chloro-phenyl) analog 4-Cl C₁₁H₁₂ClNO₂ 225.67 1227844-81-6 - Available (free acid)
Target compound (hypothetical) 2,3-Cl₂ C₁₁H₁₂Cl₃NO₂ 296.59* - - -

*Calculated based on structural analogs.

Key Observations:

Substituent Effects: Chloro vs. Methoxy: Chloro-substituted derivatives (e.g., 2-Cl or 3-Cl) exhibit higher molecular weights compared to methoxy analogs due to chlorine’s atomic mass. Methoxy groups (electron-donating) could increase solubility but reduce metabolic stability . Di-Substitution: The 2,3-dichloro substitution in the target compound introduces steric hindrance and electronic effects distinct from mono-substituted analogs. This may influence binding interactions in biological systems or crystallization behavior .

Physicochemical Properties: The hydrochloride salt form ensures consistent purity (≥95% for most analogs) and stability under standard storage conditions (e.g., room temperature) .

Synthetic and Characterization Methods: Common techniques include IR, NMR, and X-ray crystallography for structural elucidation . For example, monoclinic crystal systems (space group P21/c) were reported for trans-4-(pyridinyl)vinyl derivatives, suggesting similar crystallographic trends for chloro-substituted analogs .

Applications :

  • These compounds serve as intermediates in medicinal chemistry, particularly for developing kinase inhibitors or GPCR ligands. The naphthyl-substituted analog (Mw = 277.74) highlights versatility in aromatic group incorporation for tailored bioactivity .

Biological Activity

(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride, a compound with the molecular formula C11H11Cl2NO2 and a molecular weight of approximately 260.12 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and applications in research.

The compound features a pyrrolidine ring with a dichlorophenyl substituent and a carboxylic acid group. These functional groups contribute to its reactivity and biological interactions. The presence of chlorine atoms enhances the compound's electrophilic properties, which may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC11H11Cl2NO2
Molecular Weight260.12 g/mol
CAS Number1392266-51-1
Synonymstrans-DL-β-Pro-4-(2,3-dichlorophenyl)-OH·HCl

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that (+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride exhibits anti-inflammatory and analgesic properties. These effects may be attributed to its ability to modulate neurotransmitter systems and inflammatory pathways. Research indicates that the compound could potentially inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Neurotransmitter Interaction

The compound has been investigated for its interactions with various neurotransmitter receptors. Early findings suggest that it may bind to receptors involved in mood regulation and pain perception, making it a candidate for therapeutic applications in treating conditions such as depression and chronic pain.

Table 2: Summary of Biological Activities

Activity TypeFindings
Anti-inflammatoryPotential inhibition of COX enzymes
AnalgesicModulation of pain pathways
AnticancerCytotoxic effects observed in related pyrrolidine derivatives

Case Studies and Research Findings

  • Pharmaceutical Development : The compound serves as an intermediate in synthesizing drugs targeting neurological disorders. Its unique structure allows for modifications that enhance bioactivity.
  • Neuroscience Research : Studies have utilized this compound to investigate neurotransmitter systems, providing insights into mental health conditions like anxiety and depression.
  • Analytical Chemistry Applications : It is employed as a reference standard in analytical methods for quantifying similar compounds in drug testing environments.

The precise mechanisms through which (+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The carboxylic acid group facilitates interactions with biological macromolecules.
  • The dichlorophenyl moiety enhances binding affinity to specific receptors due to steric and electronic effects.

Q & A

Q. What synthetic strategies are recommended for (±)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl, and how can stereochemical control be achieved?

Answer:

  • Synthetic Routes : Begin with a palladium-catalyzed cross-coupling reaction to introduce the 2,3-dichlorophenyl group to a pyrrolidine scaffold. A common approach involves cyclization of precursor amines with dichlorophenyl-substituted aldehydes under acidic conditions .
  • Stereochemical Control : Use chiral auxiliaries (e.g., Boc-protected intermediates) to enforce trans-configuration during ring closure. Monitor diastereomeric ratios via chiral HPLC (e.g., using a Chiralpak AD-H column) .
  • Purification : Crystallize the hydrochloride salt from ethanol/water mixtures to enhance enantiomeric purity .

Q. How should researchers validate the structural identity and purity of this compound?

Answer:

  • NMR Analysis : Confirm the trans-configuration using 1H^1H- and 13C^{13}C-NMR. Key signals include the pyrrolidine ring protons (δ 3.2–4.1 ppm) and aromatic protons (δ 7.0–7.5 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to assess purity (>98%) and detect trace impurities (e.g., residual solvents or diastereomers) .
  • Elemental Analysis : Verify chloride content via combustion analysis to confirm the HCl salt stoichiometry .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .
  • Emergency Procedures : In case of skin contact, immediately rinse with water for 15 minutes. For accidental ingestion, administer activated charcoal and seek medical attention .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

Answer:

  • Molecular Docking : Perform docking studies using software like AutoDock Vina to predict binding affinities to targets such as GABA receptors or ion channels, leveraging the compound’s dichlorophenyl moiety for hydrophobic interactions .
  • QSAR Modeling : Train quantitative structure-activity relationship models using datasets of structurally related pyrrolidine derivatives to estimate pharmacokinetic properties (e.g., logP, solubility) .

Q. What experimental approaches resolve contradictions in reported pharmacological data (e.g., varying IC50 values)?

Answer:

  • Batch Consistency : Compare purity and stereochemical integrity across different synthetic batches using chiral HPLC and X-ray crystallography to rule out impurities as confounding factors .
  • Assay Standardization : Re-evaluate activity under uniform conditions (e.g., cell line, buffer pH, incubation time) to minimize variability. Include positive controls (e.g., Y-27632 for kinase inhibition assays) .

Q. How can metabolic stability and degradation pathways be studied for this compound?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Key degradation products may include hydroxylated dichlorophenyl derivatives .
  • Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic pathways and identify reactive intermediates .

Notes

  • Structural analogs (e.g., 3-chlorophenyl derivatives) provide methodological insights but require validation for the 2,3-dichloro-substituted target compound.

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